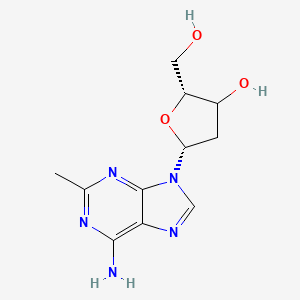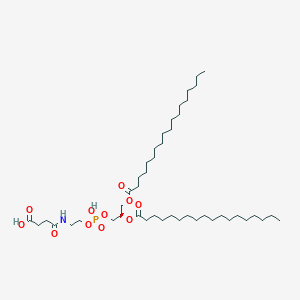
DSPE-succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DSPE-succinic acid is a phospholipid compound with two 18-carbon lipid tails and a phosphate group joined by a glycerol molecule. It is terminated with a carboxylic acid group, which makes it reactive with amines to form stable amide linkages . This compound is often used in the preparation of nanoparticles or liposomes, serving as a nanocarrier for the delivery of therapeutics .
準備方法
Synthetic Routes and Reaction Conditions
DSPE-succinic acid can be synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-amino (DSPE-NH2) with succinic anhydride in the presence of a catalyst such as N-Hydroxysuccinimide (NHS) and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) . The reaction typically takes place in an organic solvent like ethanol under mild conditions (room temperature) with magnetic stirring for about 1 hour .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the same basic steps as the laboratory synthesis but is scaled up and optimized for higher yields and efficiency .
化学反応の分析
Types of Reactions
DSPE-succinic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. This group can react with amines to form stable amide linkages .
Common Reagents and Conditions
Reagents: Amines, NHS, EDC
Conditions: Room temperature, organic solvents like ethanol, magnetic stirring
Major Products
The major product formed from the reaction of this compound with amines is the corresponding amide .
科学的研究の応用
DSPE-succinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of nanoparticles and liposomes.
Biology: Employed in the preparation of nanocarriers for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, including mRNA/DNA vaccines.
Industry: Applied in the production of nanomaterials for various industrial applications.
作用機序
The mechanism of action of DSPE-succinic acid involves its ability to form stable amide linkages with amines. This property allows it to be used as a nanocarrier for the delivery of therapeutics. The carboxylic acid group reacts with amines in the presence of activating agents like HATU or EDC to form stable amide bonds . This enables the compound to encapsulate and deliver drugs effectively.
類似化合物との比較
Similar Compounds
DSPE-PEG: A similar compound where polyethylene glycol (PEG) is conjugated to DSPE. It is used for similar applications but offers different properties such as increased solubility and reduced immunogenicity.
DSPE-Cy5: A compound where the near-infrared imaging molecule Cy5 is conjugated to DSPE.
Uniqueness
DSPE-succinic acid is unique due to its terminal carboxylic acid group, which allows it to form stable amide linkages with amines. This property makes it particularly useful in the preparation of nanoparticles and liposomes for drug delivery .
特性
分子式 |
C45H86NO11P |
|---|---|
分子量 |
848.1 g/mol |
IUPAC名 |
4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1 |
InChIキー |
YHASCFOFGLKNAQ-VQJSHJPSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


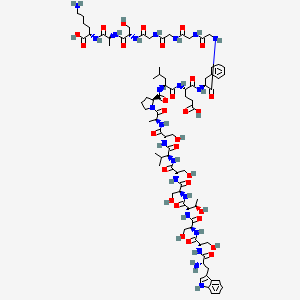


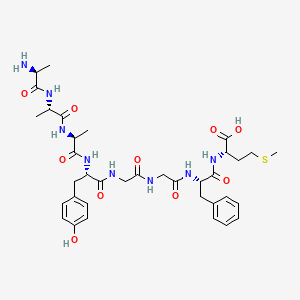



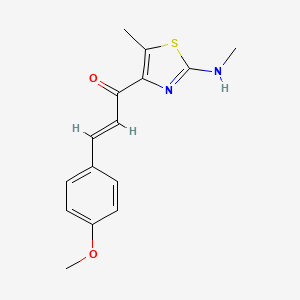
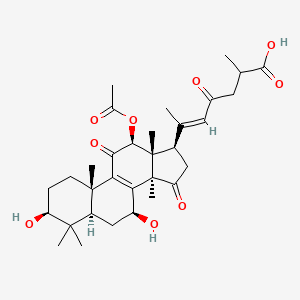


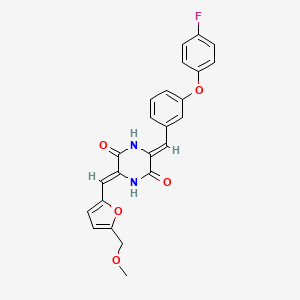
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
